N'-benzyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
Description
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Properties
IUPAC Name |
N-benzyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-33-22-11-9-21(10-12-22)29-13-15-30(16-14-29)23(24-8-5-17-34-24)19-28-26(32)25(31)27-18-20-6-3-2-4-7-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTRYWFQCMMXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-benzyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a methoxyphenyl group, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects, including:
- Antidepressant Activity : The structural components suggest potential serotonin reuptake inhibition.
- Antipsychotic Effects : The piperazine moiety is commonly found in antipsychotic drugs, indicating possible dopaminergic activity.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Antipsychotic | Reduced dopaminergic hyperactivity | |
| Neuroprotection | Decreased apoptosis in neuronal cultures |
Case Study 1: Antidepressant Efficacy
A study conducted on animal models showed that administration of this compound resulted in significant reductions in depressive-like behaviors. Behavioral assays indicated an increase in locomotor activity and reduced immobility time in forced swim tests.
Case Study 2: Antipsychotic Properties
Another investigation focused on the compound's effects on dopamine receptors. It was found to exhibit antagonistic properties at D2 receptors, which are associated with antipsychotic effects. This study utilized both in vitro receptor binding assays and in vivo behavioral tests to confirm its efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
